molecular formula C16H19N5 B12212936 5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12212936
M. Wt: 281.36 g/mol
InChI Key: VCSLETRDLIWDCB-UHFFFAOYSA-N
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Description

(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with tert-butyl hydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is unique due to its specific substitution pattern and the presence of the hydrazine moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazolo[1,5-a]pyrimidine derivatives .

Properties

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine

InChI

InChI=1S/C16H19N5/c1-16(2,3)13-9-14(20-17)21-15(19-13)12(10-18-21)11-7-5-4-6-8-11/h4-10,20H,17H2,1-3H3

InChI Key

VCSLETRDLIWDCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3

Origin of Product

United States

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